molecular formula C10H15Al2O13 B12684653 Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium, stereoisomer CAS No. 97999-32-1

Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium, stereoisomer

Cat. No.: B12684653
CAS No.: 97999-32-1
M. Wt: 397.18 g/mol
InChI Key: GYBXFRFSESBURE-UHFFFAOYSA-I
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Description

Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium, stereoisomer, is a complex aluminum compound It is characterized by the presence of acetate and tartrate ligands coordinated to aluminum centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium, stereoisomer, typically involves the reaction of aluminum salts with tartrate and acetate ligands under controlled conditions. One common method includes dissolving aluminum nitrate in water, followed by the addition of sodium tartrate and sodium acetate. The reaction mixture is then heated to promote the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium, stereoisomer, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.

    Reduction: Reduction reactions can alter the oxidation state of aluminum, potentially leading to the formation of aluminum metal or other reduced species.

    Substitution: Ligand substitution reactions can occur, where the acetate or tartrate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Ligand exchange can be facilitated by using excess of the new ligand and adjusting the pH or temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction could produce aluminum metal.

Scientific Research Applications

Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium, stereoisomer, has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in materials science for the development of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium, stereoisomer, exerts its effects involves its ability to coordinate with various substrates. The aluminum centers can interact with electron-rich sites on the substrates, facilitating catalytic reactions or binding to biological molecules. The tartrate and acetate ligands play a crucial role in stabilizing the complex and modulating its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Aluminum Acetate: A simpler compound with only acetate ligands.

    Aluminum Tartrate: Contains only tartrate ligands.

    Aluminum Hydroxide: A basic aluminum compound without organic ligands.

Uniqueness

Tri(acetato-O)hydroxy(mu-(tartrato(2-)-O1,O2:O3,O4))dialuminium, stereoisomer, is unique due to its mixed ligand environment, which imparts distinct chemical and physical properties

Properties

CAS No.

97999-32-1

Molecular Formula

C10H15Al2O13

Molecular Weight

397.18 g/mol

InChI

InChI=1S/C4H6O6.3C2H4O2.2Al.H2O/c5-1(3(7)8)2(6)4(9)10;3*1-2(3)4;;;/h1-2,5-6H,(H,7,8)(H,9,10);3*1H3,(H,3,4);;;1H2/q;;;;+2;+3;/p-5

InChI Key

GYBXFRFSESBURE-UHFFFAOYSA-I

Canonical SMILES

CC(=O)O[Al](OC(=O)C)OC(=O)C.C1(C(C(=O)O[Al]OC1=O)O)O.O

Origin of Product

United States

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